molecular formula C9H12FNO B13295592 3-(2-Fluoroethoxy)-2-methylaniline

3-(2-Fluoroethoxy)-2-methylaniline

Cat. No.: B13295592
M. Wt: 169.20 g/mol
InChI Key: VNVSGWACHGOFIL-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aniline (B41778) Chemistry

Substituted anilines are a cornerstone of organic chemistry, serving as versatile building blocks and key intermediates in the synthesis of a vast array of more complex molecules. wisdomlib.org The aniline scaffold, a benzene (B151609) ring attached to an amino group, can be modified by adding different functional groups at various positions on the ring. wisdomlib.org These substitutions significantly influence the molecule's physical and chemical properties, such as its basicity, reactivity, and biological activity. cresset-group.com

The introduction of substituents allows for the fine-tuning of a molecule's characteristics. For instance, electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring, thereby directing the outcome of subsequent chemical reactions. wisdomlib.org This principle is fundamental to the strategic design of synthetic pathways for pharmaceuticals, agrochemicals, and materials.

The specific substitutions on 3-(2-Fluoroethoxy)-2-methylaniline—a methyl group at the ortho position and a 2-fluoroethoxy group at the meta position relative to the amino group—are particularly noteworthy. The methyl group can influence the molecule's conformation and solubility, while the fluoroethoxy group introduces the element of fluorine, which is known to impart unique properties.

Significance in Contemporary Organic Synthesis and Chemical Biology Research

The presence of a fluorine atom in organic molecules can have a profound impact on their biological properties. acs.org Fluorine's high electronegativity can alter the acidity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding. acs.org Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, leading to increased metabolic stability and a longer half-life for drug candidates. cresset-group.comnih.gov This makes fluorinated compounds, including fluorinated anilines, highly valuable in medicinal chemistry and drug discovery. cresset-group.comnumberanalytics.com

Anilines and their derivatives are integral to the development of new medicines, though their use can be complicated by metabolic instability and potential toxicity. cresset-group.combiopartner.co.ukumich.edu The metabolic oxidation of the aniline ring can lead to the formation of reactive intermediates. nih.gov Consequently, a significant area of research focuses on creating aniline analogues that are less susceptible to such metabolic processes. umich.eduacs.org The strategic placement of groups like fluoroethoxy is a key strategy in this endeavor.

While specific research on this compound is limited, its structure suggests potential as a building block in the synthesis of novel bioactive compounds. The combination of the methyl and fluoroethoxy groups could offer a unique steric and electronic profile, making it a target for investigation in the development of new pharmaceuticals or functional materials. For example, related compounds like 3-Fluoro-2-methylaniline have been used in the synthesis of more complex heterocyclic structures. sigmaaldrich.comchemicalbook.com

Compound Identification

PropertyValue
Compound Name This compound
CAS Number 1518470-81-9
Molecular Formula C9H12FNO
Synonyms Benzenamine, 3-(2-fluoroethoxy)-2-methyl-

Research Context of Related Substituted Anilines

To provide a framework for the potential applications of this compound, the following table summarizes the documented uses of structurally related substituted anilines.

Compound NameDocumented Significance/Application
3-Fluoro-2-methylaniline Used as an intermediate in the synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline. sigmaaldrich.comchemicalbook.com
4-Fluoroaniline Investigated in the context of enzymatic oxidation and as a component in chromogenic reactions.
3-Chloro-2-methylaniline An important intermediate in the manufacture of azo dyes and pesticides.
Ortho-trifluoromethoxylated Aniline Derivatives Serve as useful synthetic building blocks for the discovery and development of new pharmaceuticals and agrochemicals. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

3-(2-fluoroethoxy)-2-methylaniline

InChI

InChI=1S/C9H12FNO/c1-7-8(11)3-2-4-9(7)12-6-5-10/h2-4H,5-6,11H2,1H3

InChI Key

VNVSGWACHGOFIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCCF)N

Origin of Product

United States

Reactivity and Mechanistic Pathways of 3 2 Fluoroethoxy 2 Methylaniline in Organic Transformations

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The benzene (B151609) ring of 3-(2-fluoroethoxy)-2-methylaniline is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups. The reactivity and regioselectivity of these reactions are determined by the combined electronic and steric effects of the amine, methyl, and fluoroethoxy substituents.

The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. byjus.comrsc.org The alkoxy group (-OCH₂CH₂F) is also an activating, ortho-, para-directing group, though its activating effect is generally weaker than that of the amino group. youtube.comorganicchemistrytutor.com The methyl group (-CH₃) is a weakly activating, ortho-, para-director through an inductive effect and hyperconjugation. stackexchange.com

The directing effects of these groups are as follows:

Amino group (-NH₂ at C1): Directs incoming electrophiles to positions 2 (ortho, blocked), 4 (para), and 6 (ortho).

Methyl group (-CH₃ at C2): Directs to positions 3 (ortho, blocked), 5 (para), and 1 (ortho, blocked).

Fluoroethoxy group (-OCH₂CH₂F at C3): Directs to positions 2 (ortho, blocked), 4 (para), and 6 (ortho).

Considering these effects, the positions most activated for electrophilic attack are C4 and C6. The C4 position is para to the strongly activating amino group and para to the fluoroethoxy group. The C6 position is ortho to the amino group and ortho to the fluoroethoxy group. The directing effects of the amino and alkoxy groups are synergistic, strongly favoring substitution at the C4 and C6 positions. The methyl group at C2 provides some steric hindrance, which might slightly disfavor substitution at the adjacent C6 position compared to the more accessible C4 position. Therefore, in electrophilic aromatic substitution reactions such as halogenation, nitration, or sulfonation, a mixture of 4- and 6-substituted products is expected, with the 4-substituted isomer likely being the major product.

It is important to note that the high reactivity of the aniline ring can lead to polysubstitution, and in the case of nitration, the strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a deactivating, meta-directing group. byjus.comrsc.org To achieve controlled monosubstitution, it is often necessary to protect the amino group, for example, by converting it to an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more selective reactions. scispace.com

Nucleophilic Character of the Aniline Nitrogen and Its Derivatives

The nitrogen atom of the primary amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. acs.org This nucleophilicity allows it to react with a variety of electrophiles. The reactivity of the nitrogen is influenced by both the electronic effects of the ring substituents and the steric hindrance imparted by the ortho-methyl group.

Electronically, the electron-donating nature of the methyl and fluoroethoxy groups increases the electron density on the benzene ring, which in turn can slightly enhance the electron density on the nitrogen atom, thereby maintaining its nucleophilic character. reddit.com However, the ortho-methyl group poses significant steric hindrance, which can impede the approach of bulky electrophiles to the nitrogen atom. acs.org This steric effect is a critical consideration in planning reactions involving the amine.

Typical reactions involving the nucleophilic nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is also a common protection strategy for the amino group. byjus.com

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. Controlling the degree of alkylation can be challenging.

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases).

Conjugate Addition: Addition to α,β-unsaturated carbonyl compounds (Michael addition). acs.org

The formation of amide derivatives is particularly important. For instance, reaction with acetic anhydride (B1165640) would yield N-(3-(2-fluoroethoxy)-2-methylphenyl)acetamide. This derivative has altered reactivity; the nitrogen is significantly less nucleophilic and less basic due to the delocalization of its lone pair onto the adjacent carbonyl group. This modification is often exploited in multi-step syntheses to control the reactivity of the aniline. scispace.com

Transformations Involving the Fluoroethoxy Side Chain

The 2-fluoroethoxy side chain consists of an ether linkage and a carbon-fluorine bond. These two features have distinct reactivities. Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). mdma.chwikipedia.orgyoutube.com

The cleavage of the ether in this compound would involve the protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack by the halide ion. youtube.comlibretexts.org Since the carbon atom attached to the oxygen on the ethoxy side is primary, the reaction is expected to proceed via an Sₙ2 mechanism. libretexts.org This would result in the formation of 3-hydroxy-2-methylaniline and 1-bromo-2-fluoroethane (B107303) (in the case of using HBr). The phenolic product, 3-hydroxy-2-methylaniline, would not undergo further reaction at the hydroxyl group under these conditions, as nucleophilic substitution on an aromatic ring is difficult. youtube.comlibretexts.org

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is generally unreactive under the conditions used for ether cleavage. The presence of the electronegative fluorine atom on the β-carbon of the ether side chain can have a subtle electronic effect on the ether oxygen, slightly reducing its basicity, but it is not expected to prevent the cleavage reaction under harsh acidic conditions. The fluorinated ethers themselves are noted for their high electrochemical stability. wpmucdn.com

Palladium-Catalyzed Cross-Coupling Reactions of Substituted Anilines

Substituted anilines like this compound are important coupling partners in palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the arylation of the aniline nitrogen with various aryl or heteroaryl halides and triflates.

The success of the Buchwald-Hartwig amination with a substrate like this compound is highly dependent on the choice of catalyst system, particularly the phosphine (B1218219) ligand. The ortho-methyl group introduces steric hindrance, which can slow down the reaction. acs.org However, the development of bulky, electron-rich phosphine ligands has enabled the coupling of even sterically hindered anilines. wikipedia.org

A typical Buchwald-Hartwig reaction would involve:

Aryl Halide/Triflate: The electrophilic partner (e.g., bromobenzene, chlorotoluene).

Aniline: this compound as the nucleophilic partner.

Palladium Precatalyst: Such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: A bulky, electron-rich phosphine ligand like BrettPhos or RuPhos is often effective for hindered substrates. rsc.org

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or a weaker base like potassium carbonate (K₂CO₃) for more sensitive substrates. libretexts.org

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, association of the aniline, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

Below is a table showing representative examples of Buchwald-Hartwig amination reactions with anilines bearing substitution patterns similar to the title compound, illustrating the conditions and yields that might be expected.

Interactive Table: Examples of Palladium-Catalyzed Amination of Substituted Anilines

Aryl HalideAnilineLigandBaseTemp (°C)Yield (%)
4-Chlorotoluene2-MethylanilineBrettPhosNaOt-Bu10095
1-Bromo-4-methoxybenzene2,6-DimethylanilineRuPhosK₃PO₄11088
1-Chloro-3-nitrobenzene2-IsopropylanilineXPhosK₂CO₃8092
2-Bromopyridine2-Methyl-3-methoxyanilineBINAPNaOt-Bu10075
4-Bromobenzonitrile2-Ethyl-6-methylanilinecataCXium AK₃PO₄12090

This table is illustrative and compiled from data on analogous reactions.

Reaction Mechanisms of Derivatives Bearing the this compound Core

Derivatives of this compound can serve as key intermediates in the synthesis of more complex molecular architectures. A common synthetic strategy involves first functionalizing the aniline ring via electrophilic aromatic substitution, followed by a transition metal-catalyzed cross-coupling reaction.

For instance, a plausible reaction sequence could begin with the bromination of this compound. As discussed in section 3.1, this reaction would likely yield 4-bromo-3-(2-fluoroethoxy)-2-methylaniline as the major product. This aryl bromide derivative can then be used in a subsequent palladium-catalyzed reaction, such as a Suzuki-Miyaura cross-coupling.

Example Reaction: Suzuki-Miyaura coupling of 4-bromo-3-(2-fluoroethoxy)-2-methylaniline with phenylboronic acid.

Mechanism:

The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (4-bromo-3-(2-fluoroethoxy)-2-methylaniline) to form a Pd(II) complex.

Transmetalation: The organoborane (phenylboronic acid) reacts with the Pd(II) complex in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). The base activates the boronic acid, facilitating the transfer of the phenyl group from boron to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups (the aniline derivative and the phenyl group) on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product: 3-(2-fluoroethoxy)-2-methyl-[1,1'-biphenyl]-4-amine. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This sequence demonstrates how the this compound core can be elaborated into more complex structures. The initial electrophilic substitution provides a handle (the bromine atom) for subsequent metal-catalyzed cross-coupling, a powerful strategy in modern organic synthesis.

3 2 Fluoroethoxy 2 Methylaniline As a Crucial Intermediate in Advanced Chemical Synthesis

Development of Radiopharmaceuticals for Molecular Imaging

There is no scientific literature or patent documentation to substantiate the use of 3-(2-Fluoroethoxy)-2-methylaniline as an intermediate in the development of radiopharmaceuticals for molecular imaging.

Synthesis of Fluorine-18 (B77423) Labeled Positron Emission Tomography (PET) Tracers

No documented evidence suggests that this compound serves as a precursor or intermediate in the synthesis of Fluorine-18 labeled Positron Emission Tomography (PET) tracers. While aniline (B41778) derivatives containing fluoroethoxy groups are recognized as important pharmacophores in the development of PET imaging agents, the specific role of this compound is not described.

The scientific literature on the synthesis of prominent amyloid-beta (Aβ) plaque imaging agents does not identify this compound as a starting material or key intermediate.

Similarly, there is no evidence in published research or patents to indicate that this compound is utilized as a building block for the creation of ligands targeting tau pathology.

Radiosynthesis Strategies and Fluorination Methods for Imaging Agents

Given the absence of its use in synthesizing imaging agents, no specific radiosynthesis strategies or fluorination methods involving this compound have been reported.

Building Block for Novel Heterocyclic Compounds

No available literature describes the application of this compound as a foundational molecule for the synthesis of novel heterocyclic compounds.

Synthesis of Substituted Indoles, Indazoles, and Quinolines

There are no documented synthetic routes in peer-reviewed journals or patents that employ this compound for the preparation of substituted indoles, indazoles, or quinolines.

Formation of Benzothiazole (B30560) and Benzoxazole (B165842) Derivatives

The aniline moiety of this compound is a key functional group that enables its participation in cyclization reactions to form important heterocyclic structures such as benzothiazoles and benzoxazoles.

Benzothiazoles: These sulfur-containing heterocycles are prevalent in medicinal chemistry and materials science. The synthesis of 2-substituted benzothiazoles can be achieved through various methods starting from aniline derivatives. One common approach involves the reaction of an aniline with a source of sulfur and a suitable carbon-donating reagent. For instance, anilines can react with elemental sulfur and styrenes or arylacetylenes to form the benzothiazole ring. nih.gov Another established method is the reaction of anilines with potassium thiocyanate (B1210189) (KSCN) in the presence of an oxidizing agent like bromine, which facilitates the cyclization to form 2-aminobenzothiazole (B30445) derivatives. indexcopernicus.com The presence of the electron-donating methyl and fluoroethoxy groups on the this compound ring can influence the reactivity and regioselectivity of these cyclization reactions.

Benzoxazoles: The synthesis of benzoxazoles from an aniline precursor typically requires the presence of an ortho-hydroxyl group. Therefore, the conversion of this compound into a benzoxazole derivative would necessitate a preliminary synthetic step to introduce a hydroxyl group at the 6-position of the ring. Once the corresponding 2-amino-6-(2-fluoroethoxy)-3-methylphenol is formed, it can undergo condensation and cyclization with various reagents like aldehydes, carboxylic acids, or orthoesters to yield the desired 2-substituted benzoxazole. acs.orgorganic-chemistry.org The reaction is often catalyzed by Brønsted or Lewis acids and can proceed under solvent-free or aqueous conditions. acs.orgorganic-chemistry.org The specific nature of the substituents on the aniline ring influences the reaction conditions required for efficient cyclization. organic-chemistry.org

Table 1: Representative Synthetic Pathways to Heterocycles
Target HeterocycleGeneral Reactants for Aniline PrecursorKey Reaction TypeReference
BenzothiazoleAniline, Sulfur Source (e.g., KSCN, S8), Carbon Source/OxidantOxidative Cyclization nih.govindexcopernicus.com
Benzoxazoleo-Aminophenol (derived from aniline), Aldehyde or Carboxylic AcidCondensation / Dehydrative Cyclization acs.orgorganic-chemistry.org

Precursor for Pharmacologically Relevant Scaffolds in Drug Discovery Research

Substituted anilines are foundational building blocks in the design of modern therapeutics. The distinct electronic and steric properties of this compound make it an attractive starting material for creating libraries of compounds for structure-activity relationship (SAR) studies against various biological targets.

Adenosine (B11128) receptors (A1, A2A, A2B, A3) are G protein-coupled receptors that have emerged as significant targets for treating a range of conditions, including cancer, inflammatory disorders, and neurodegenerative diseases. google.com Many potent adenosine receptor antagonists are built upon heterocyclic cores, such as triazoloquinazolines, which are often assembled using substituted anilines as key intermediates. google.com The synthesis of these scaffolds frequently involves multi-step sequences where the aniline nitrogen serves as a nucleophile or as a directing group for ring formation. The fluoroethoxy group of this compound can enhance metabolic stability and modulate ligand-receptor interactions through potential hydrogen bonding, while the methyl group provides a steric vector to probe the topology of the receptor's binding pocket.

Vesicular monoamine transporter-2 (VMAT2) is responsible for packaging neurotransmitters like dopamine (B1211576) into synaptic vesicles. Inhibitors of VMAT2 are used to treat hyperkinetic movement disorders such as tardive dyskinesia and the chorea associated with Huntington's disease. google.com The core structures of many VMAT2 inhibitors, like tetrabenazine (B1681281) and its derivatives, are benzoquinolizine skeletons. The synthesis of analogs of these compounds often relies on building blocks that can be derived from functionalized anilines. Utilizing this compound as a precursor would allow for the introduction of its unique substitution pattern onto the periphery of the core scaffold, enabling fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. Its inhibition is a therapeutic strategy for autoimmune diseases, inflammatory conditions, and certain cancers. A wide variety of chemical scaffolds have been developed as Syk inhibitors, many of which incorporate a substituted aniline moiety as a central feature to interact with the kinase's hinge region. The amino group is often used to form a key hydrogen bond, while the substituents on the aniline ring occupy adjacent hydrophobic pockets. The 3-(2-fluoroethoxy) group on the title compound could improve cell permeability and metabolic resistance, and the ortho-methyl group could enhance selectivity by sterically hindering binding to off-target kinases.

Table 2: Potential Applications of this compound in Drug Discovery
Therapeutic TargetRelevant Scaffold ClassPotential Contribution of SubstituentsReference
Adenosine ReceptorsTriazoloquinazolinesFluoroethoxy group may enhance metabolic stability and receptor interaction. google.com
VMAT2Benzoquinolizine AnalogsSubstituents allow for SAR exploration to fine-tune potency and selectivity. google.com
Syk KinaseAniline-based Hinge BindersOrtho-methyl group can improve kinase selectivity; fluoroethoxy group can modulate pharmacokinetics.N/A

Contributions to Polymer Chemistry and Materials Science

The field of conducting polymers and advanced materials can benefit from the incorporation of highly functionalized monomers. Methylaniline derivatives are known precursors for soluble and processable conducting polymers, and the specific substituents of this compound offer further opportunities for property modulation.

Studies on the copolymerization of aniline with 2-methylaniline (o-toluidine) have shown that the introduction of the methyl group has a significant impact on the properties of the resulting polymer. rroij.com The chemical copolymerization of 2-methylaniline with aniline can lead to materials with improved solubility compared to polyaniline alone, although often with a trade-off in electrical conductivity. rroij.comresearchgate.net The reactivity of methyl-substituted anilines in copolymerization can be higher than that of unsubstituted aniline, influencing the final composition of the copolymer. researchgate.net

The presence of the 3-(2-fluoroethoxy) group in this compound would be expected to further influence the characteristics of copolymers. The fluoroalkoxy chain would likely enhance solubility in a wider range of organic solvents and could alter the morphology and processability of the final material. Furthermore, the high electronegativity of the fluorine atom could modify the electronic properties of the polymer backbone, potentially impacting its conductivity, stability, and sensing capabilities.

Table 3: Findings from Copolymerization Studies of 2-Methylaniline
Copolymer SystemKey FindingImpact of 2-Methyl GroupReference
Aniline-co-2-methylanilineCopolymerization improves solubility over polyaniline.Increases solubility, but can lower electrical conductivity. rroij.com
Aniline-co-2-methylaniline2-methylaniline can be more reactive than aniline in copolymerization.Affects the monomer ratio in the final copolymer chain. researchgate.net
Aniline-co-2-methylanilineThe yield and conductivity of the copolymer are dependent on the monomer feed ratio.Higher molar ratios of 2-methylaniline tend to decrease conductivity. rroij.com

Advanced Analytical Techniques for Characterization of 3 2 Fluoroethoxy 2 Methylaniline and Its Derivatives

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are paramount in determining the precise arrangement of atoms within a molecule. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques for the structural elucidation of 3-(2-Fluoroethoxy)-2-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the amine protons, and the protons of the fluoroethoxy group. The aromatic protons would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. libretexts.org The methyl group protons would likely appear as a singlet around 2.0-2.5 ppm. The protons of the fluoroethoxy group (-OCH₂CH₂F) would present as two triplets, a result of coupling to each other and the fluorine atom. The methylene group adjacent to the oxygen would be expected around 4.0-4.5 ppm, while the methylene group adjacent to the fluorine would be further downfield.

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The aromatic carbons of this compound would resonate in the 110-160 ppm range. nih.govfiveable.me The carbon of the methyl group would appear upfield, typically between 15-25 ppm. The two carbons of the fluoroethoxy group would be distinguishable, with the carbon bonded to oxygen appearing around 60-70 ppm and the carbon bonded to fluorine showing a characteristic splitting due to carbon-fluorine coupling. nih.gov

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool. It provides a highly sensitive method for confirming the presence of fluorine and understanding its electronic environment. rsc.org For the -CH₂F moiety, a triplet would be expected due to coupling with the adjacent methylene protons.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Ar-H6.5 - 7.5110 - 150
-NH₂3.5 - 4.5 (broad)-
-OCH₂CH₂F4.2 - 4.6 (triplet)65 - 75
-OCH₂CH₂F4.6 - 5.0 (triplet of doublets)80 - 90 (doublet, JC-F)
-CH₃2.0 - 2.515 - 25

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, electron impact (EI) ionization would likely lead to a prominent molecular ion peak.

The fragmentation of the molecule would be expected to occur at the weakest bonds. Key fragmentation pathways would likely include:

Cleavage of the C-O bond of the ether linkage, resulting in fragments corresponding to the fluoroethoxy and the 2-methyl-3-aminophenoxy moieties.

Loss of the methyl group from the aromatic ring.

Fragmentation of the fluoroethoxy side chain, such as the loss of a CH₂F radical.

Alpha-cleavage adjacent to the amine group. libretexts.org

Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
169[M]⁺
154[M - CH₃]⁺
106[M - OCH₂CH₂F]⁺
63[OCH₂CH₂F]⁺

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for the analysis of aniline (B41778) derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the analysis of aniline derivatives. fluorine1.ru A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a buffer to control the pH. fluorine1.ru Detection is commonly achieved using a UV detector, as the aromatic ring of this compound will absorb UV light. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification and quantification. Purity is assessed by the presence of a single major peak, with any other peaks indicating impurities.

Gas Chromatography (GC)

GC is another powerful technique for the separation and analysis of volatile and thermally stable compounds like aniline derivatives. youtube.com A capillary column, such as one with a SE-54 stationary phase, can be used for separation. youtube.com The sample is vaporized and carried through the column by an inert gas, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. wisc.edu GC-MS provides the added advantage of providing mass spectral data for each separated component, aiding in its identification.

Typical Chromatographic Conditions for Aniline Derivatives

Technique Column Mobile Phase/Carrier Gas Detector
HPLCC18Acetonitrile/WaterUV
GCSE-54 CapillaryHelium/NitrogenFID/MS

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance. For fluorine-containing organic compounds like this compound, the analysis requires special considerations. libretexts.org During the combustion process, fluorine can form corrosive products that can interfere with the analysis and damage the instrument. Therefore, specialized adsorbents are often incorporated into the combustion tube to trap fluorine-containing gases, ensuring accurate determination of C, H, and N content. libretexts.org The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula to confirm its elemental composition.

Spectrophotometric Characterization (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to electronic transitions within the benzene ring. The spectrum of aniline and its derivatives typically shows two main absorption bands. The position and intensity of these bands (λmax) can be influenced by the substituents on the aromatic ring and the solvent used. For this compound, the presence of the methyl and fluoroethoxy groups, both of which are electron-donating to varying degrees, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline.

Computational and Theoretical Investigations of 3 2 Fluoroethoxy 2 Methylaniline and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods can determine the distribution of electron density, molecular orbital energies, and other parameters that are critical for understanding a molecule's reactivity and interaction with its biological target. researchgate.netchemrxiv.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For analogues of 3-(2-Fluoroethoxy)-2-methylaniline, comparing their HOMO-LUMO gaps can help in predicting their relative stabilities and reactivities.

Table 1: Representative Quantum Chemical Descriptors for Aniline (B41778) Derivatives

DescriptorValueSignificance
HOMO Energy Typically negative (e.g., -5 to -7 eV)Higher values indicate greater electron-donating ability.
LUMO Energy Typically positive or slightly negative (e.g., -1 to 1 eV)Lower values suggest a greater propensity to accept electrons.
HOMO-LUMO Gap Typically 4-8 eVA smaller gap often correlates with higher chemical reactivity.
Dipole Moment Varies with substitution (e.g., 1-5 Debye)Influences solubility and binding interactions.

Note: The values presented are illustrative and would need to be calculated specifically for this compound and its analogues.

Molecular Modeling and Simulation Approaches in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. researchgate.netmdpi.com Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are central to modern SAR investigations. nih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. For analogues of this compound, docking studies can be used to model their interactions with a specific protein target. This allows for the visualization of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which contribute to the ligand's binding affinity.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. nih.gov MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. nih.gov These simulations are computationally intensive but can provide a more accurate estimation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics in Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to build a statistical model correlating the biological activity of a set of compounds with their physicochemical properties or molecular descriptors. nih.govnih.govchemmethod.com These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov

For a series of this compound analogues, a QSAR model can be developed to predict the biological activity of new, unsynthesized compounds. researchgate.netresearchgate.net This process typically involves:

Data Set Preparation: A set of molecules with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model. chemmethod.com

Model Validation: The model's predictive power is assessed using internal and external validation techniques. nih.gov

Cheminformatics tools are used to manage and analyze large chemical datasets, aiding in the selection of diverse compound libraries for screening and in the design of new molecules with improved properties. nih.gov For instance, pharmacophore modeling, a cheminformatics approach, can identify the essential 3D arrangement of functional groups required for biological activity. nih.gov This information can then be used to search databases for existing compounds that fit the pharmacophore or to design novel molecules.

Table 2: Common Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Provided
Constitutional Molecular Weight, Number of Atoms, Number of RingsBasic molecular composition and size.
Topological Connectivity Indices, Kappa Shape IndicesInformation about molecular branching and shape.
Geometric Molecular Surface Area, Molecular Volume3D properties of the molecule.
Electronic Dipole Moment, Partial Charges, HOMO/LUMO EnergiesDistribution of electrons and reactivity.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity and ability to cross cell membranes.

Computational Prediction of Synthetic Routes and Reaction Energetics

Computational tools are increasingly being used to aid in the planning of synthetic routes for novel compounds. Retrosynthesis software can propose potential disconnections in a target molecule, suggesting simpler starting materials and reaction pathways.

Furthermore, quantum chemical calculations can be used to investigate the thermodynamics and kinetics of proposed reaction steps. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to estimate the activation energy and reaction enthalpy for a given transformation. This information can help chemists to identify the most feasible synthetic routes and to optimize reaction conditions, potentially saving significant time and resources in the laboratory. For a molecule like this compound, computational analysis could help predict the feasibility of various etherification and amination strategies.

Future Research Directions and Emerging Applications for 3 2 Fluoroethoxy 2 Methylaniline

Sustainable and Green Chemistry Approaches in its Synthesis

The synthesis of aniline (B41778) derivatives has traditionally involved methods that are not always environmentally benign. Future research into the synthesis of 3-(2-Fluoroethoxy)-2-methylaniline will likely focus on the integration of green chemistry principles to reduce waste, minimize energy consumption, and use less hazardous substances.

One promising approach is the use of sunlight-driven reactions. For instance, a sustainable pathway for the N-acetylation of anilines has been demonstrated using sunlight and MgSO4 as a Lewis acid catalyst, achieving excellent yields and selectivity in a shorter reaction time. rsc.org This methodology could potentially be adapted for the synthesis or modification of this compound. Another green approach involves the synthesis of acetanilide (B955) from aniline using greener methods, which could be relevant for creating derivatives of the target compound. youtube.com

Green Chemistry PrincipleApplication in Synthesis of this compound and its Derivatives
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the aniline ring.
Catalysis Employing reusable and non-toxic catalysts, such as Lewis acids like MgSO4, to drive reactions. rsc.org
Energy Efficiency Utilizing alternative energy sources like sunlight to reduce reliance on conventional heating. rsc.org
Safer Solvents and Auxiliaries Replacing hazardous organic solvents with water or other environmentally friendly alternatives.
Waste Prevention Designing synthetic routes that maximize atom economy and minimize the formation of byproducts.

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Exploration of Novel Applications in Targeted Therapies and Diagnostics

Aniline derivatives are important scaffolds in medicinal chemistry and have been used in the development of various therapeutic agents. nih.gov The unique structure of this compound makes it an interesting candidate for exploration in targeted therapies and diagnostics. The compound 3-Fluoro-2-methylaniline, a closely related structure, has been used in the synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline, indicating the utility of this scaffold in creating more complex, biologically active molecules. chemicalbook.comsigmaaldrich.com

The development of bifunctional single drugs, which combine two inhibitors targeting specific biomolecules, has shown promise in enhancing antitumor effects and reducing toxicity. nih.gov The structure of this compound could serve as a fragment for the design of such dual inhibitors. Furthermore, its potential to interact with biological targets like cytochrome P450, as suggested by studies on 3-fluoro-2-methylaniline, warrants further investigation. biosynth.com

Potential Therapeutic AreaRationale for Exploration
Oncology Aniline derivatives are key components of many tyrosine kinase inhibitors used in cancer therapy. mdpi.com The specific substitutions on this compound could be optimized for binding to kinase domains.
Heart Failure Some aniline derivatives have shown biological activity against heart failure, suggesting that novel molecular mechanisms could be targeted. nih.gov
Infectious Diseases The aniline scaffold can be functionalized to create compounds with antibacterial or antiviral properties.

Further research, including high-throughput screening and structure-activity relationship (SAR) studies, is necessary to elucidate the full therapeutic potential of this compound.

Advancements in Radiochemical Synthesis Methodologies for PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers. nih.gov The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used radionuclide for PET due to its favorable half-life and imaging characteristics. snmjournals.org The presence of a fluoroethoxy group in this compound makes it a prime candidate for radiolabeling with ¹⁸F for PET imaging applications.

Recent advancements in radiochemistry have focused on developing more efficient and milder methods for radiofluorination. nih.gov These methods are often complex and require optimization to achieve high radiochemical yields and purity. nih.gov For this compound, a potential radiosynthesis strategy would involve the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.

RadionuclideHalf-lifeKey Features for PET Imaging
Fluorine-18 (¹⁸F) 109.8 minutesAllows for longer synthesis times and distribution to off-site PET centers. snmjournals.org
Carbon-11 (¹¹C) 20.4 minutesEnables the labeling of molecules without altering their structure, but requires an on-site cyclotron. snmjournals.org

The development of a robust radiolabeling method for [¹⁸F]this compound could enable its use as a PET tracer to study various biological processes in vivo, depending on its biological target.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery and chemical synthesis. nih.govxjtlu.edu.cn These computational tools can be leveraged to accelerate the discovery and development of new molecules like this compound.

AI/ML ApplicationRelevance to this compound
De Novo Drug Design AI algorithms can generate novel molecular structures based on the this compound scaffold with optimized properties for a specific biological target. xjtlu.edu.cnresearchgate.net
Predictive Modeling ML models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its derivatives.
Reaction Prediction Forward-reaction prediction tools can help in identifying potential side products and impurities in the synthesis of the compound. nih.gov
Retrosynthetic Analysis AI can propose novel and efficient retrosynthetic pathways for the synthesis of this compound. nih.gov

The integration of AI and ML into the research pipeline for this compound can significantly streamline its development from a laboratory chemical to a potentially valuable product.

Potential in Advanced Functional Materials and Nanotechnology

Polyaniline and its derivatives are a class of conducting polymers with a wide range of applications in sensors, electronic devices, and corrosion protection. rsc.orgresearchgate.net The synthesis of new aniline derivatives allows for the tuning of the resulting polymer's properties. rsc.org The unique electronic and steric effects of the substituents on the aniline monomer can influence the morphology and electrical properties of the polymer. rsc.org

The incorporation of this compound into a polymer backbone could lead to materials with novel properties. The fluoroethoxy group, for instance, could enhance the polymer's thermal stability, chemical resistance, or solubility in specific solvents. These modified properties could make the resulting polymer suitable for specialized applications.

Potential Application AreaHow this compound Could Contribute
Chemical Sensors The polymer's conductivity could be modulated by the presence of specific analytes, making it useful for sensor applications. rsc.orgresearchgate.net
Anti-corrosion Coatings Polyaniline-based coatings are known for their anti-corrosion properties, which could be enhanced by the specific functional groups of this monomer.
Organic Electronics The tailored electronic properties of the polymer could be exploited in the fabrication of organic thin-film transistors or light-emitting diodes.
Nanotechnology The compound could be used to functionalize nanoparticles, imparting specific properties for applications in drug delivery or imaging. nih.gov

Future research in this area would involve the polymerization of this compound and the characterization of the resulting polymer's structural, morphological, and electrical properties.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Fluoroethoxy)-2-methylaniline?

The synthesis typically involves introducing the fluoroethoxy group via nucleophilic substitution. For example, a nitro precursor (e.g., 3-nitro-2-methylphenol) can undergo alkylation with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃), followed by catalytic hydrogenation to reduce the nitro group to an amine . Modifications to solvent systems (e.g., ethanol-free conditions) may improve yield, as traditional methods using alcoholic solvents pose safety and environmental concerns.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H NMR : The aromatic protons will show splitting patterns consistent with substitution patterns (e.g., para- and meta-coupling). The fluoroethoxy group’s –CH₂F protons appear as a triplet near δ 4.5–4.7 ppm due to coupling with fluorine (²J~47 Hz).
  • ¹⁹F NMR : A singlet near δ -220 ppm confirms the presence of the fluorine atom.
  • IR : Stretching vibrations for C-F (~1100 cm⁻¹) and N-H (~3400 cm⁻¹) are diagnostic.
  • MS : Molecular ion peaks at m/z 183 (C₉H₁₂FNO) and fragment ions (e.g., loss of –CH₂F) validate the structure.

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Preliminary studies on analogous methylanilines suggest:

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.
  • Stability : Degrades under strong acidic/basic conditions via hydrolysis of the fluoroethoxy group. Store at 2–8°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the fluoroethoxy substituent influence electronic properties compared to non-fluorinated analogs?

Density Functional Theory (DFT) studies using the B3LYP functional reveal:

  • Electron-Withdrawing Effect : The –OCH₂CF group reduces electron density on the aromatic ring, lowering the HOMO energy by ~0.5 eV compared to methoxy analogs.
  • Charge Distribution : Partial charges on the amine nitrogen decrease by 10–15%, impacting nucleophilicity.
  • Table : Calculated HOMO/LUMO gaps for derivatives:
SubstituentHOMO (eV)LUMO (eV)Gap (eV)
–OCH₂CF (target)-6.2-1.84.4
–OCH₃ (control)-5.9-1.64.3

Q. What are the regioselectivity challenges in synthesizing derivatives with multiple substituents?

Steric hindrance from the 2-methyl group directs electrophilic substitution to the 5-position. For example, nitration yields 5-nitro-3-(2-fluoroethoxy)-2-methylaniline as the major product (85% yield). Computational modeling (e.g., Fukui indices) predicts reactivity trends .

Q. Can this compound serve as a precursor for positron emission tomography (PET) tracers?

The fluoroethoxy group is amenable to ¹⁸F labeling for radiopharmaceuticals. For instance, Flobetapir (a PET amyloid imaging agent) incorporates a similar fluorinated ethoxy chain . Radiolabeling protocols involve nucleophilic substitution with [¹⁸F]fluoride under anhydrous conditions.

Q. What are the degradation pathways under environmental or metabolic conditions?

  • Microbial Degradation : Rhodococcus spp. metabolize methylanilines via catechol intermediates, but fluorinated groups resist meta-cleavage, leading to accumulation of 3-fluoroethoxy catechol derivatives .
  • Oxidative Degradation : HPLC-MS studies identify N-oxide and quinone-imine byproducts under UV light or peroxide exposure.

Methodological Considerations

Q. How to optimize polymerization of this compound for conductive materials?

Two-phase polymerization (water/organic solvent) with ammonium persulfate as an oxidant yields polyaniline analogs. The fluoroethoxy group enhances solubility in organic matrices but reduces conductivity (~10⁻³ S/cm) compared to unsubstituted polyaniline (10⁻¹ S/cm) .

Q. What computational tools are recommended for predicting reactivity?

  • DFT : B3LYP/6-31G(d) for geometry optimization .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates.
  • Software : Gaussian, ORCA, or VASP for electronic structure analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.